molecular formula C17H13NO B14315256 2-(3,4-Dihydronaphthalen-2-yl)-1,3-benzoxazole CAS No. 111836-60-3

2-(3,4-Dihydronaphthalen-2-yl)-1,3-benzoxazole

Cat. No.: B14315256
CAS No.: 111836-60-3
M. Wt: 247.29 g/mol
InChI Key: OHINHQZSPKKTGG-UHFFFAOYSA-N
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Description

2-(3,4-Dihydronaphthalen-2-yl)-1,3-benzoxazole is a heterocyclic compound that features a benzoxazole ring fused with a dihydronaphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dihydronaphthalen-2-yl)-1,3-benzoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with 2-(3,4-dihydronaphthalen-2-yl)carboxylic acid in the presence of a dehydrating agent such as polyphosphoric acid (PPA) or phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions to facilitate the formation of the benzoxazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the employment of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dihydronaphthalen-2-yl)-1,3-benzoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert carbonyl groups to alcohols or amines.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3,4-Dihydronaphthalen-2-yl)-1,3-benzoxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3,4-Dihydronaphthalen-2-yl)-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Dihydronaphthalen-2-yl)malonic acid diethyl ester
  • 1-(3,4-Dihydronaphthalen-2-yl)pyrrolidine
  • (2E)-3-(1-chloro-6-methoxy-3,4-dihydronaphthalen-2-yl)-1-(4-aryl)prop-2-en-1-ones

Uniqueness

2-(3,4-Dihydronaphthalen-2-yl)-1,3-benzoxazole is unique due to its benzoxazole ring fused with a dihydronaphthalene moiety, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals .

Properties

CAS No.

111836-60-3

Molecular Formula

C17H13NO

Molecular Weight

247.29 g/mol

IUPAC Name

2-(3,4-dihydronaphthalen-2-yl)-1,3-benzoxazole

InChI

InChI=1S/C17H13NO/c1-2-6-13-11-14(10-9-12(13)5-1)17-18-15-7-3-4-8-16(15)19-17/h1-8,11H,9-10H2

InChI Key

OHINHQZSPKKTGG-UHFFFAOYSA-N

Canonical SMILES

C1CC(=CC2=CC=CC=C21)C3=NC4=CC=CC=C4O3

Origin of Product

United States

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